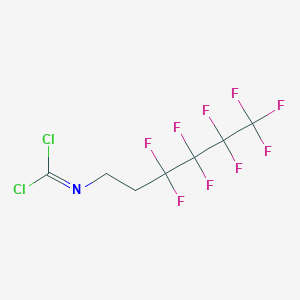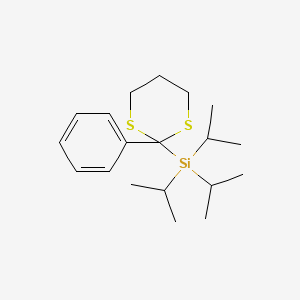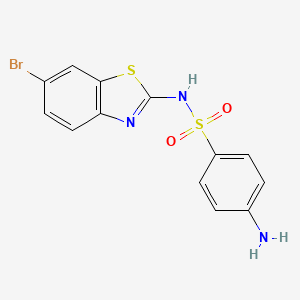![molecular formula C20H19N3S B12530936 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole CAS No. 658699-92-4](/img/structure/B12530936.png)
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a complex organic compound that features a unique combination of indole, pyrimidine, and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic structures often imparts unique chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the thiophene and indole groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the indole moiety under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are used to facilitate electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases, thereby affecting cell signaling pathways. The indole moiety can interact with various receptors, while the pyrimidine and thiophene rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[6-Butyl-2-(furan-2-yl)pyrimidin-4-yl]-1H-indole: Similar structure but with a furan ring instead of thiophene.
3-[6-Butyl-2-(phenyl)pyrimidin-4-yl]-1H-indole: Contains a phenyl ring instead of thiophene.
3-[6-Butyl-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indole: Features a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole imparts unique electronic properties, making it particularly useful in applications requiring high electron mobility, such as organic semiconductors. Additionally, the combination of indole, pyrimidine, and thiophene moieties provides a versatile platform for further functionalization and optimization .
Properties
CAS No. |
658699-92-4 |
|---|---|
Molecular Formula |
C20H19N3S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(6-butyl-2-thiophen-2-ylpyrimidin-4-yl)-1H-indole |
InChI |
InChI=1S/C20H19N3S/c1-2-3-7-14-12-18(23-20(22-14)19-10-6-11-24-19)16-13-21-17-9-5-4-8-15(16)17/h4-6,8-13,21H,2-3,7H2,1H3 |
InChI Key |
HQDVBEKJJJQOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)



